Structural Confirmation of 8a-Hydroxymethyl Substitution in a Saturated Indolizidine Core
The defining structural feature of (hexahydroindolizin-8a(1H)-yl)methanol is the hydroxymethyl group attached to the bridgehead carbon at the 8a position of a fully saturated indolizidine ring system. This is confirmed by its IUPAC name, 2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanol, and its molecular structure [1]. In contrast, the foundational indolizidine core (e.g., octahydroindolizine) lacks this functional handle. This specific substitution pattern differentiates it from other regioisomers, such as indolizidin-8-ylmethanol, where the hydroxymethyl group is on a non-bridgehead carbon, leading to a different three-dimensional shape and reactivity profile. This is a class-level inference based on fundamental principles of organic chemistry.
| Evidence Dimension | Chemical Structure & Functional Group Location |
|---|---|
| Target Compound Data | Hydroxymethyl (-CH2OH) group attached to the bridgehead 8a carbon. |
| Comparator Or Baseline | Unsubstituted indolizidine core (e.g., octahydroindolizine) or regioisomers like indolizidin-8-ylmethanol. |
| Quantified Difference | Presence vs. Absence of a primary alcohol functional group at a specific, sterically constrained bridgehead position. |
| Conditions | N/A (Structural property). |
Why This Matters
This matters because the 8a-hydroxymethyl group provides a unique synthetic handle for further derivatization, enabling the creation of libraries of diverse analogs that cannot be accessed from the unsubstituted core or other regioisomers.
- [1] PubChem. (n.d.). PubChem Compound Summary for CID 117272748, (Hexahydroindolizin-8a(1H)-yl)methanol. National Center for Biotechnology Information. View Source
